molecular formula C21H21N2NaO8 B13850896 5-(Aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl ss-D-Glucopyranosiduronic Acid Sodium Salt

5-(Aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl ss-D-Glucopyranosiduronic Acid Sodium Salt

Cat. No.: B13850896
M. Wt: 452.4 g/mol
InChI Key: VLZQDUOKNQNYPV-MSULPLJGSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl ss-D-Glucopyranosiduronic Acid Sodium Salt is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dibenzazepine core linked to a glucopyranosiduronic acid moiety. The presence of both aromatic and carbohydrate components in its structure makes it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl ss-D-Glucopyranosiduronic Acid Sodium Salt typically involves multi-step organic reactions. The initial step often includes the formation of the dibenzazepine core through a cyclization reaction. Subsequent steps involve the introduction of the aminocarbonyl group and the glucopyranosiduronic acid moiety. Common reagents used in these reactions include amines, carbonyl compounds, and glucuronic acid derivatives. Reaction conditions may vary, but they generally require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods, including crystallization and chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(Aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl ss-D-Glucopyranosiduronic Acid Sodium Salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminocarbonyl group or the glucopyranosiduronic acid moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(Aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl ss-D-Glucopyranosiduronic Acid Sodium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 5-(Aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl ss-D-Glucopyranosiduronic Acid Sodium Salt involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(Aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl ss-D-Glucopyranosiduronic Acid: Lacks the sodium salt component.

    10,11-Dihydro-5H-dibenz[b,f]azepin-10-yl ss-D-Glucopyranosiduronic Acid Sodium Salt: Lacks the aminocarbonyl group.

    5-(Aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl Glucopyranosiduronic Acid Sodium Salt: Lacks the ss-configuration.

Uniqueness

The uniqueness of 5-(Aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl ss-D-Glucopyranosiduronic Acid Sodium Salt lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C21H21N2NaO8

Molecular Weight

452.4 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-6-[(11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C21H22N2O8.Na/c22-21(29)23-12-7-3-1-5-10(12)9-14(11-6-2-4-8-13(11)23)30-20-17(26)15(24)16(25)18(31-20)19(27)28;/h1-8,14-18,20,24-26H,9H2,(H2,22,29)(H,27,28);/q;+1/p-1/t14?,15-,16-,17+,18-,20+;/m0./s1

InChI Key

VLZQDUOKNQNYPV-MSULPLJGSA-M

Isomeric SMILES

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O.[Na+]

Canonical SMILES

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)OC4C(C(C(C(O4)C(=O)[O-])O)O)O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.